molecular formula C27H15N B091711 Benzo[a]phenaleno[1,9-hi]acridine CAS No. 190-07-8

Benzo[a]phenaleno[1,9-hi]acridine

Cat. No. B091711
CAS RN: 190-07-8
M. Wt: 353.4 g/mol
InChI Key: PMWBXWGVEXJWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[a]phenaleno[1,9-hi]acridine (BPA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential use as a fluorescent probe for DNA sequencing and detection. BPA is a planar molecule that contains a fused benzene and acridine ring system, and is known for its high quantum yield and excellent photostability.

Mechanism Of Action

Benzo[a]phenaleno[1,9-hi]acridine binds selectively to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. This binding can cause structural changes in the DNA that can lead to apoptosis in cancer cells. Benzo[a]phenaleno[1,9-hi]acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

Benzo[a]phenaleno[1,9-hi]acridine has been shown to induce apoptosis in cancer cells by causing DNA damage and inhibiting the activity of topoisomerase II. It has also been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria. Benzo[a]phenaleno[1,9-hi]acridine has been found to be toxic to aquatic organisms, and can accumulate in the environment due to its persistence and lipophilicity.

Advantages And Limitations For Lab Experiments

Benzo[a]phenaleno[1,9-hi]acridine has several advantages for lab experiments, including its high quantum yield and excellent photostability, which make it an ideal fluorescent probe for DNA sequencing and detection. However, Benzo[a]phenaleno[1,9-hi]acridine is also known for its toxicity and persistence, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of Benzo[a]phenaleno[1,9-hi]acridine, including the development of new synthesis methods to improve yield and reduce toxicity, the investigation of its potential use in cancer diagnosis and treatment, and the study of its environmental fate and toxicity. Additionally, the use of Benzo[a]phenaleno[1,9-hi]acridine as a model compound for the study of PAH metabolism and toxicity may lead to the development of new strategies for the remediation of contaminated sites.

Synthesis Methods

The synthesis of Benzo[a]phenaleno[1,9-hi]acridine involves the condensation of 9-phenanthrenecarboxaldehyde with 1-naphthylamine in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The resulting product is then oxidized with potassium permanganate to yield Benzo[a]phenaleno[1,9-hi]acridine. The yield of Benzo[a]phenaleno[1,9-hi]acridine can be improved by using a solvent mixture of acetic acid and acetic anhydride.

Scientific Research Applications

Benzo[a]phenaleno[1,9-hi]acridine has been used as a fluorescent probe for DNA sequencing and detection due to its high quantum yield and excellent photostability. It has also been studied for its potential use in cancer diagnosis and treatment, as it has been shown to selectively bind to DNA and induce apoptosis in cancer cells. Benzo[a]phenaleno[1,9-hi]acridine has also been used as a model compound for the study of PAH metabolism and toxicity.

properties

CAS RN

190-07-8

Product Name

Benzo[a]phenaleno[1,9-hi]acridine

Molecular Formula

C27H15N

Molecular Weight

353.4 g/mol

IUPAC Name

3-azaheptacyclo[18.6.2.02,15.04,13.07,12.017,27.024,28]octacosa-1(27),2,4(13),5,7,9,11,14,16,18,20(28),21,23,25-tetradecaene

InChI

InChI=1S/C27H15N/c1-2-7-21-16(4-1)11-13-24-23(21)15-20-14-19-9-8-17-5-3-6-18-10-12-22(27(20)28-24)26(19)25(17)18/h1-15H

InChI Key

PMWBXWGVEXJWEF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6

Other CAS RN

190-07-8

synonyms

Benzo[a]phenaleno[1,9-hi]acridine

Origin of Product

United States

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